molecular formula C18H16N4O7 B5152559 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine

1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine

Cat. No. B5152559
M. Wt: 400.3 g/mol
InChI Key: HXJHZMHDPMYTFU-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine, also known as BDNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. BDNP is a piperazine derivative that contains a benzodioxole ring and a dinitrobenzoyl moiety.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been studied for its potential applications in various fields of science. In medicine, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of the disease. In agriculture, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been shown to have insecticidal properties against various pests, including mosquitoes and fruit flies. 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has also been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In environmental science, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been studied as a potential pollutant indicator due to its persistence in the environment and its ability to accumulate in organisms.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine varies depending on its application. In cancer cells, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade and disrupting the mitochondrial membrane potential. In Alzheimer's disease, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine inhibits the aggregation of beta-amyloid peptides by binding to their hydrophobic domains and preventing their self-assembly into toxic oligomers. In insects, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine acts as a neurotoxin by binding to the nicotinic acetylcholine receptors and disrupting the synaptic transmission. In plants, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine inhibits the activity of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects depending on its concentration and exposure time. In cancer cells, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine induces DNA damage and cell cycle arrest by activating the p53 pathway. In Alzheimer's disease, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine reduces the production of reactive oxygen species and prevents the oxidative stress-induced damage to neurons. In insects, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine causes paralysis and death by disrupting the neuromuscular junction and inhibiting the acetylcholinesterase activity. In plants, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine inhibits the biosynthesis of branched-chain amino acids and causes stunted growth and chlorosis.

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine can also be easily synthesized using standard laboratory equipment and reagents. However, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine has some limitations for lab experiments, including its potential toxicity and environmental persistence. 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine should be handled with care and disposed of properly to avoid contamination of the environment.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine. In medicine, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine could be further studied for its potential applications in cancer therapy and neuroprotection. In agriculture, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine could be further studied for its potential applications in pest control and weed management. In environmental science, 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine could be further studied for its potential applications in pollution monitoring and remediation. Additionally, the mechanism of action of 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine could be further elucidated using molecular modeling and structural biology techniques.

Synthesis Methods

1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine can be synthesized using a multistep procedure that involves the reaction of piperazine with 1,3-benzodioxole-5-carboxylic acid and 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine. The yield of 1-(1,3-benzodioxol-5-yl)-4-(2,4-dinitrobenzoyl)piperazine varies depending on the reaction conditions, but it can be optimized by adjusting the reaction time, temperature, and reagent ratios.

properties

IUPAC Name

[4-(1,3-benzodioxol-5-yl)piperazin-1-yl]-(2,4-dinitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O7/c23-18(14-3-1-13(21(24)25)9-15(14)22(26)27)20-7-5-19(6-8-20)12-2-4-16-17(10-12)29-11-28-16/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJHZMHDPMYTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC3=C(C=C2)OCO3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-(2,4-dinitrophenyl)methanone

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